molecular formula C4H10ClNO B051947 (S)-3-Hydroxypyrrolidine hydrochloride CAS No. 122536-94-1

(S)-3-Hydroxypyrrolidine hydrochloride

Cat. No.: B051947
CAS No.: 122536-94-1
M. Wt: 123.58 g/mol
InChI Key: QPMSJEFZULFYTB-WCCKRBBISA-N
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Description

(S)-3-Hydroxypyrrolidine hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a hydroxyl group at the third position. The compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Hydroxypyrrolidine hydrochloride typically involves the reduction of a suitable precursor, such as a pyrrolidinone derivative. One common method includes the catalytic hydrogenation of 3-pyrrolidinone using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions, with hydrogen gas and a metal catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Hydroxypyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming pyrrolidine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation with palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed:

    Oxidation: 3-Pyrrolidinone or 3-pyrrolidinecarboxaldehyde.

    Reduction: Pyrrolidine.

    Substitution: 3-Halopyrrolidine derivatives.

Scientific Research Applications

(S)-3-Hydroxypyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is utilized in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is employed in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Hydroxypyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist, interacting with specific molecular targets to exert its effects. The hydroxyl group and the chiral center play crucial roles in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    ®-3-Hydroxypyrrolidine hydrochloride: The enantiomer of (S)-3-Hydroxypyrrolidine hydrochloride, with different stereochemistry.

    3-Pyrrolidinone: A related compound lacking the hydroxyl group.

    Pyrrolidine: The parent compound without any substituents.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in various applications. Its hydroxyl group also provides a versatile functional handle for further chemical modifications.

Properties

IUPAC Name

(3S)-pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMSJEFZULFYTB-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624556
Record name (3S)-Pyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122536-94-1
Record name 3-Pyrrolidinol hydrochloride, (3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122536941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-Pyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Hydroxypyrrolidine hydrochloride
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Record name 3-Pyrrolidinol hydrochloride, (3S)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the synthesis method described in the paper?

A1: The paper details a novel synthesis method for (S)-3-Hydroxypyrrolidine hydrochloride starting from (S)-4-amino-2-hydroxybutyric acid []. The significance lies in the improved yield (up to 65%) achieved through optimization of reaction conditions using readily available and cost-effective reagents like NaBH4-CH3COOH and 1,4-dioxane. This makes the process potentially advantageous for larger-scale production compared to other existing methods.

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